molecular formula C12H22F6N2O4S2 B1495513 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide CAS No. 380497-17-6

1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1495513
CAS No.: 380497-17-6
M. Wt: 436.4 g/mol
InChI Key: UODQEMVTULZGKO-UHFFFAOYSA-N
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Description

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is a type of ionic liquid . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is complex, with a molecular weight of 422.41 . The SMILES string representation is CCCC[N+]1(C)CCCC1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide are not available, similar compounds have been used in various reactions. For example, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate has been used in Rhodium-catalyzed regioselective hydroformylation reactions .


Physical and Chemical Properties Analysis

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is a room temperature ionic liquid (RTIL) with a wide electrochemical window (5.5V) and high viscosity . It has a melting point of -18 °C .

Scientific Research Applications

  • Thermodynamic and Physical Properties : Studies have shown that this class of ionic liquids exhibits unique thermodynamic and physical properties. These properties include the speed of sound, densities, compressibilities, and expansivities under various temperatures and pressures. Such research is crucial for understanding and potentially harnessing these ionic liquids in various applications (Esperança et al., 2006).

  • Synthesis and Electrochemical Properties : Research into the synthesis and purification of bis(trifluoromethylsulfonyl)amide based "polymeric ionic liquids" has been conducted. This work includes the characterization of their electrochemical properties, which is vital for their potential application in fields like battery technology and energy storage (Shaplov et al., 2011).

  • Nanoparticle Synthesis : This ionic liquid has been used as a medium for the sol-gel synthesis of nanoparticles, such as vanadium pentoxide. The unique properties of the ionic liquid influence the morphology and surface area of these nanoparticles, which are important factors for their use in catalysis and as materials in lithium-ion batteries (Zoubi et al., 2009).

  • Anion Fluorination Effects : Research comparing different anionic components in ionic liquids, including bis(trifluoromethylsulfonyl)amide, has provided insights into how anion structure influences properties like melting point, viscosity, and thermal stability. This knowledge is crucial for tailoring ionic liquids for specific applications (Pringle et al., 2003).

  • Ionic Liquid Electrolytes for Batteries : The potential use of this ionic liquid as an electrolyte in lithium-ion batteries has been explored. Studies have compared different electrolyte compositions, demonstrating the importance of ionic liquids in advancing battery technology (Lahiri et al., 2015).

  • Electrodeposition Studies : Research has been conducted on the electrodeposition of metals such as aluminum in this ionic liquid. These studies are fundamental for understanding the processes involved in electroplating and materials science (Moustafa et al., 2007).

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Ionic liquids like 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide have potential applications in the field of energy storage, particularly in the fabrication of lithium-ion batteries . They could also be used in dye-sensitized solar cells (DSSCs) .

Biochemical Analysis

Biochemical Properties

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a solvent or co-solvent, affecting the solubility and reactivity of biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, it can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .

Metabolic Pathways

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. Additionally, it can alter the levels of key metabolites, such as ATP, NADH, and reactive oxygen species .

Transport and Distribution

Within cells and tissues, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. This compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may localize to the nucleus, influencing gene expression and DNA repair processes .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-pentylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-5-8-11(2)9-6-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODQEMVTULZGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380497-17-6
Record name 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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